

Spectroscopic Characterization of 1-Methyl-1H-indazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-1H-indazol-6-ol**

Cat. No.: **B178927**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1H-indazol-6-ol** (CAS No. 118933-92-9), a key heterocyclic compound with applications in medicinal chemistry and materials science.^[1] Given the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on data from closely related analogs and predictive methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and similar indazole derivatives.

Introduction to 1-Methyl-1H-indazol-6-ol

Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.^[2] The methylation of the indazole ring can lead to either N1- or N2-alkylation, resulting in isomers with distinct chemical and physical properties.^{[3][4]} The 1-methyl-1H-indazole isomer is often thermodynamically more stable than the 2-methyl-2H-indazole.^[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining the structure of these N-methylated indazole derivatives.^{[2][3]} **1-Methyl-1H-indazol-6-ol**, with its methyl group at the N1 position and a hydroxyl group on the benzene ring, is a valuable building block in the synthesis of bioactive molecules.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The following sections provide predicted ¹H and ¹³C NMR data for **1-Methyl-1H-indazol-6-ol**.

Methyl-1H-indazol-6-ol, based on the analysis of related indazole derivatives.[\[5\]](#)[\[6\]](#)

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of **1-Methyl-1H-indazol-6-ol** are summarized in the table below. These predictions are based on the known electronic effects of the methyl and hydroxyl substituents on the indazole ring system. The numbering of the indazole ring is standard, as shown in the molecular structure diagram.

Table 1: Predicted ¹H NMR Data for **1-Methyl-1H-indazol-6-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.8-8.0	s	-
H-4	~6.8-7.0	d	~8.5
H-5	~7.4-7.6	d	~8.5
H-7	~6.6-6.8	s	-
-OH	Variable (broad)	s	-
-CH ₃	~3.9-4.1	s	-

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of **1-Methyl-1H-indazol-6-ol** are presented below. The substituent effects of the methyl and hydroxyl groups significantly influence the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Data for **1-Methyl-1H-indazol-6-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~133-135
C-3a	~120-122
C-4	~110-112
C-5	~122-124
C-6	~155-157
C-7	~95-97
C-7a	~140-142
-CH ₃	~35-37

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for indazole derivatives.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-Methyl-1H-indazol-6-ol**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.^[5] DMSO-d₆ is often a good choice for observing exchangeable protons like the hydroxyl proton.
 - Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.

- Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for obtaining sharp signals and high resolution.[6]
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]
 - Spectral Width: Approximately 12-16 ppm.[5]
 - Acquisition Time: 2-4 seconds.[5]
 - Relaxation Delay: 1-5 seconds.[5]
 - Number of Scans: 16-64, depending on the sample concentration.[5]
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').[5]
 - Spectral Width: Approximately 200-250 ppm.[5]
 - Acquisition Time: 1-2 seconds.[5]
 - Relaxation Delay: 2-5 seconds.[5]
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .[5]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted key IR absorption bands for **1-Methyl-1H-indazol-6-ol** are listed below.

Table 3: Predicted IR Absorption Bands for **1-Methyl-1H-indazol-6-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1620	Medium	C=C aromatic ring stretch
1450-1550	Strong	Aromatic ring vibrations
1200-1300	Strong	C-O stretch (phenol)

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation:
 - Place a small amount of the solid **1-Methyl-1H-indazol-6-ol** sample directly onto the ATR crystal.
- Data Acquisition:

- Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument absorptions.[7]
- Apply pressure to ensure good contact between the sample and the crystal.[7]
- Record the sample spectrum, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

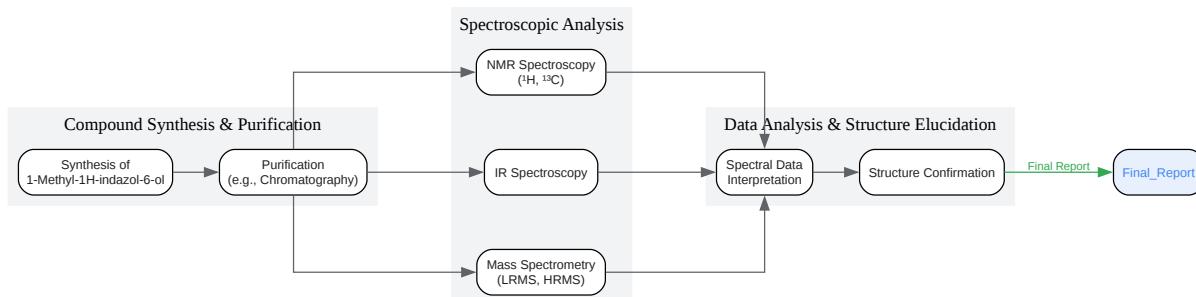
For **1-Methyl-1H-indazol-6-ol** ($\text{C}_8\text{H}_8\text{N}_2\text{O}$), the expected mass spectral data is as follows:

Table 4: Predicted Mass Spectrometry Data for **1-Methyl-1H-indazol-6-ol**

Ionization Mode	Predicted m/z	Assignment
ESI (+)	149.0658	$[\text{M}+\text{H}]^+$
EI	148.0637 (M^+)	Molecular Ion

Key Fragments (EI): The fragmentation pattern in Electron Ionization (EI) would likely involve the loss of stable neutral molecules. For instance, the loss of CO (m/z 120) or HCN (m/z 121) from the molecular ion are plausible fragmentation pathways for indazole derivatives.

Experimental Protocol for Mass Spectrometry Data Acquisition


The following is a general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI).

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]
- Instrument Setup:
 - Use a mass spectrometer equipped with an ESI source.
 - For **1-Methyl-1H-indazol-6-ol**, the positive ion mode is likely to be more effective, yielding the protonated molecule $[M+H]^+$.[5]
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
 - For high-resolution mass spectrometry (HRMS), ensure high purity of the sample and solvents to obtain accurate mass measurements for elemental composition determination. [5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like **1-Methyl-1H-indazol-6-ol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **1-Methyl-1H-indazol-6-ol**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for **1-Methyl-1H-indazol-6-ol**. By combining predictive methods with established experimental protocols, researchers can confidently approach the structural characterization of this and related indazole derivatives. The provided tables of predicted spectral data, detailed methodologies, and workflow visualization serve as a valuable resource for scientists in the fields of chemical synthesis and drug discovery.

References

- Elguero, J., Fruchier, A., & Tarrago, G. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the ¹H nuclear magnetic resonance spectra of indazoles and benzotriazoles. *Journal of the Chemical Society, Perkin Transactions 2*, (13), 134-138. [\[Link\]](#)
- Wiley-VCH. (2007).
- PubChem. (n.d.). 1-Methyl-1H-indazole. [\[Link\]](#)

- Fruchier, A., & Elguero, J. (1976). ^{13}C NMR of indazoles. *Organic Magnetic Resonance*, 8(3), 18-22. [Link]
- Patil, S. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. *Results in Chemistry*, 4, 100345. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the ^1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - *Journal of the Chemical Society, Perkin Transactions 2* (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Methyl-1H-indazol-6-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178927#1-methyl-1h-indazol-6-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com